

Part 1: 1-Phenyl-1-butyne (CAS: 622-76-4)

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Compound of Interest

Compound Name: Yttrium bromide

Cat. No.: B078790

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This section provides a comprehensive overview of 1-phenyl-1-butyne, a phenyl alkyl acetylenic compound.^[1] It is a versatile building block in organic synthesis, particularly for the creation of more complex molecules for potential therapeutic applications.^[2]

Physicochemical Properties

The following table summarizes the key physical and chemical properties of 1-phenyl-1-butyne.

Property	Value	Source(s)
Molecular Formula	C ₁₀ H ₁₀	^[1]
Molecular Weight	130.19 g/mol	^[1]
Appearance	Clear, colorless to yellow-green liquid	^[1]
Boiling Point	73-75 °C at 4 mmHg	^[1]
Density	0.916 g/mL at 25 °C	^[1]
Refractive Index (n _{20/D})	1.551	^[1]
Flash Point	69 °C (156.2 °F) - closed cup	^[3]
InChI Key	FFFMSANAQQVUJA-UHFFFAOYSA-N	^[3]
SMILES	CCC#Cc1ccccc1	^[3]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of 1-phenyl-1-butyne.

Spectrum Type	Description	Source(s)
¹ H NMR	400 MHz in CDCl ₃	[4]
¹³ C NMR	Data available from spectral databases.	[4]
IR	Data available from spectral databases.	[4]
MS	Data available from spectral databases.	[4]

Safety Information

Understanding the safety profile of a compound is paramount in a research setting.

Hazard Information	Details	Source(s)
Signal Word	Warning	[3]
Hazard Statements	H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)	[3]
Precautionary Statements	P261, P264, P271, P280, P302+P352, P305+P351+P338	[3]
Hazard Classifications	Eye Irrit. 2, Skin Irrit. 2, STOT SE 3	[3]
Target Organs	Respiratory system	[3]
Personal Protective Equipment	Dust mask type N95 (US), Eyeshields, Gloves	[3]

Experimental Protocols

Detailed experimental procedures are essential for reproducibility and further investigation.

1.4.1 Synthesis of 1-Phenyl-1-butyne via Sonogashira Coupling

The Sonogashira coupling is a widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl halide.

Materials:

- Iodobenzene
- 1-Butyne
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$)
- Copper(I) iodide (CuI)
- Amine base (e.g., triethylamine or diisopropylamine)
- Anhydrous solvent (e.g., tetrahydrofuran or toluene)

Procedure:

- To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add the palladium catalyst and copper(I) iodide.
- Evacuate and backfill the flask with nitrogen three times.
- Add the anhydrous solvent, followed by the amine base, iodobenzene, and 1-butyne via syringe.
- Heat the reaction mixture to the appropriate temperature (typically between room temperature and $80\text{ }^\circ\text{C}$) and stir until the starting materials are consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.

- Concentrate the filtrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using a suitable eluent (e.g., hexanes) to yield pure 1-phenyl-1-butyne.

1.4.2 Palladium-Catalyzed Hydrogenation of 1-Phenyl-1-butyne

The stereoselective hydrogenation of 1-phenyl-1-butyne is a key transformation to produce the corresponding alkene or alkane.^[1]

Materials:

- 1-Phenyl-1-butyne
- Palladium-on-carbon (Pd/C) catalyst
- Solvent (e.g., ethanol, ethyl acetate, or n-hexane)^[5]
- Hydrogen gas source

Procedure:

- In a high-pressure reaction vessel, dissolve 1-phenyl-1-butyne in the chosen solvent.^[5]
- Carefully add the Pd/C catalyst to the solution.
- Seal the vessel and purge with hydrogen gas to remove any air.
- Pressurize the reactor with hydrogen to the desired pressure (e.g., 5 bar).^[5]
- Stir the reaction mixture vigorously at a controlled temperature (e.g., 25 °C).^[5]
- Monitor the reaction progress by GC to determine the conversion of the alkyne and the selectivity for the alkene or alkane.
- Once the desired conversion is reached, carefully vent the hydrogen gas and purge the vessel with nitrogen.
- Filter the reaction mixture through a pad of celite to remove the catalyst.

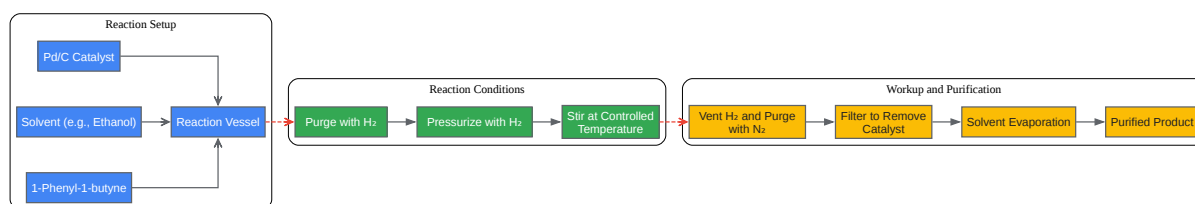
- Remove the solvent from the filtrate under reduced pressure to obtain the hydrogenated product.

Biological Activity and Signaling Pathways

As of the current literature, there is no specific information detailing the interaction of 1-phenyl-1-butyne with biological signaling pathways. However, phenyl-substituted compounds are of interest in medicinal chemistry due to their potential to interact with various biological targets. The rigid structure of the alkyne group can serve as a scaffold for the synthesis of more complex molecules with potential therapeutic activities. Further research is required to explore the biological effects and potential mechanisms of action of 1-phenyl-1-butyne and its derivatives.

Visualizations

Experimental Workflow: Palladium-Catalyzed Hydrogenation of 1-Phenyl-1-butyne



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Caption: Workflow for the palladium-catalyzed hydrogenation of 1-phenyl-1-butyne.

Part 2: Yttrium Bromide (CAS: 13469-98-2)

Yttrium bromide is an inorganic compound with the chemical formula YBr_3 .^[6] It is a white, crystalline solid that is highly soluble in water.^{[7][8]}

Physicochemical Properties

Property	Value	Source(s)
Molecular Formula	Br_3Y	^[9]
Molecular Weight	328.618 g/mol	^[6]
Appearance	White crystalline solid/colorless hygroscopic crystals	^{[6][9]}
Melting Point	904 °C	^[7]
Water Solubility	83.3 g/100 mL at 30 °C	^[7]
EINECS	236-728-2	

Uses

Yttrium bromide is used in various applications, including:

- As a catalyst in organic synthesis.
- In the production of phosphors for display devices.^[9]
- In electroplating.^[7]
- As a precursor for the preparation of other yttrium compounds.^[9]

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